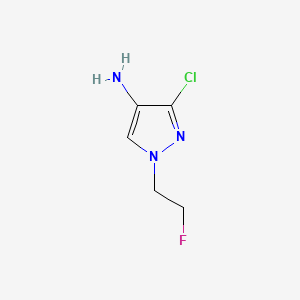![molecular formula C9H9Cl2N3 B13923008 4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloro-3-methylpyridine with ethylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is often employed to make the process more sustainable .
化学反応の分析
Types of Reactions
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
科学的研究の応用
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
作用機序
The mechanism of action of 4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
類似化合物との比較
Similar Compounds
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: Similar structure but lacks the ethyl group at position 1.
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new derivatives with potentially enhanced properties .
特性
分子式 |
C9H9Cl2N3 |
|---|---|
分子量 |
230.09 g/mol |
IUPAC名 |
4,6-dichloro-1-ethyl-3-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H9Cl2N3/c1-3-14-6-4-7(10)12-9(11)8(6)5(2)13-14/h4H,3H2,1-2H3 |
InChIキー |
VHDJYJZEALZGJA-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC(=NC(=C2C(=N1)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)

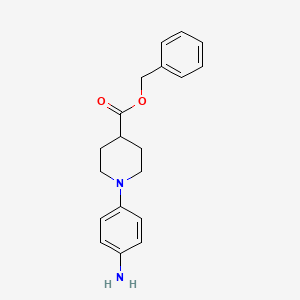
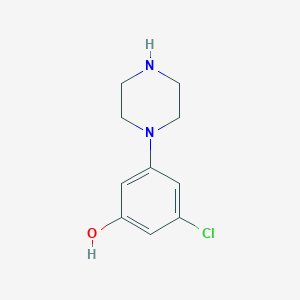
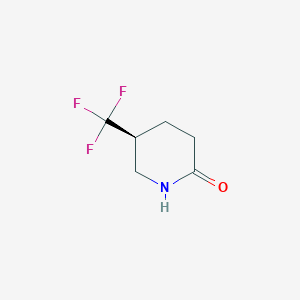
![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)
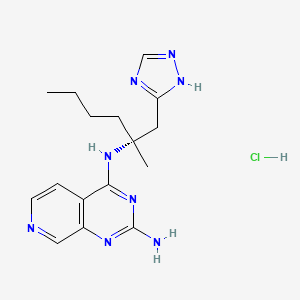

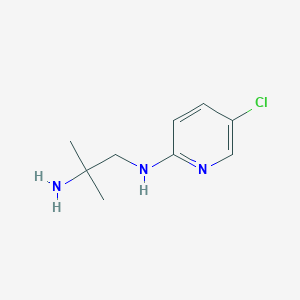
![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)
